molecular formula C13H10N2O3 B5748925 2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione

2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B5748925
M. Wt: 242.23 g/mol
InChI Key: QIYFGEMGNIUUCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione, also known as MIID, is a chemical compound with potential applications in scientific research. MIID has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione is believed to exert its effects by binding to the ATP-binding site of CK2, thereby inhibiting its activity. This inhibition can lead to downstream effects on various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. 2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione has also been shown to induce autophagy, a process by which cells recycle damaged or dysfunctional components.
Biochemical and Physiological Effects:
2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. 2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione has also been shown to reduce inflammation and oxidative stress, which are implicated in various diseases, including neurodegenerative diseases and cancer. 2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione has several advantages for laboratory experiments, including its specificity for CK2 and its ability to penetrate the blood-brain barrier. However, 2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione has some limitations, including its relatively low potency and the potential for off-target effects.

Future Directions

There are several future directions for research on 2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione, including the development of more potent analogs, the investigation of its effects on other signaling pathways, and the evaluation of its potential as a therapeutic agent for neurodegenerative diseases and cancer. Additionally, further studies are needed to determine the optimal dosing and administration of 2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione for these applications.
In conclusion, 2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione is a promising compound with potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been studied extensively. Future research on 2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione could lead to the development of new treatments for neurodegenerative diseases and cancer.

Synthesis Methods

2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione can be synthesized using a multi-step process that involves the reaction of 3-methyl-5-isoxazolecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 1,3-diaminopropane. The product is then treated with acetic anhydride to yield 2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione.

Scientific Research Applications

2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione has potential applications in scientific research, particularly in the study of neuronal signaling pathways. 2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione has been shown to modulate the activity of the protein kinase CK2, which is involved in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis. 2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione has also been studied for its potential role in the treatment of neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.

properties

IUPAC Name

2-[(3-methyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c1-8-6-9(18-14-8)7-15-12(16)10-4-2-3-5-11(10)13(15)17/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYFGEMGNIUUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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